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Cat. No.: B1669156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Clathrodin, a pyrrole-2-aminoimidazole alkaloid originally isolated from the marine sponge

Agelas clathrodes, and its synthetic analogues have garnered significant interest in the

scientific community for their diverse biological activities. These activities range from

antimicrobial and cytotoxic to the modulation of ion channels. This guide provides a

comprehensive comparison of Clathrodin and its analogues with other known compounds,

focusing on their molecular targets, and presents supporting experimental data to aid in future

research and drug development endeavors.

Comparative Analysis of Molecular Target
Interactions
While the direct molecular targets of Clathrodin are still under active investigation, studies

have revealed that Clathrodin and its analogues can interact with voltage-gated ion channels.

The following tables summarize the available quantitative data on these interactions and

compare them with established inhibitors of the same targets.

Table 1: Inhibition of Voltage-Gated Potassium Channel Kv1.6
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Compound Type Target IC50 (µM) Source

Clathrodin Natural Product Kv1.6 30 [1]

Hymenidin
Clathrodin

Analogue
Kv1.6 3.7 [1]

4-Aminopyridine
Alternative

Inhibitor

Kv Channels

(non-selective)

13 - 290 (for

various Kv

channels)

[2]

Table 2: Inhibition of Voltage-Gated Sodium Channel NaV1.4

Compound Type Target IC50 (µM) Note Source

Clathrodin
Natural

Product

NaV

Channels
Inactive

Tested on a

broad range

of NaV

isoforms.

[3]

Synthetic

Analogue 9

Clathrodin

Analogue
NaV1.4 3.5 ± 0.9

Also showed

19.6% ±

1.3%

inhibition of

NaV1.5 at 1

µM.

[3]

Mexiletine
Alternative

Inhibitor
NaV1.4

67.8 ± 7.0

(inactivated

state)

A Class IB

antiarrhythmi

c drug.

Ranolazine
Alternative

Inhibitor
NaV1.4

59 - 71 (use-

dependent)

An

antianginal

drug.

Experimental Protocols
The identification and characterization of molecular targets for compounds like Clathrodin
involve a variety of sophisticated experimental techniques. Below are detailed methodologies
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for key experiments relevant to the data presented.

Automated Patch-Clamp Electrophysiology for Ion
Channel Inhibition
This method is employed to measure the inhibitory effect of compounds on voltage-gated ion

channels expressed in cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on

a specific ion channel subtype.

Materials:

Cell line expressing the target ion channel (e.g., CHO cells for Kv1.6, HEK293 cells for

NaV1.4).

Patch-clamp rig with automated perfusion system.

Appropriate intracellular and extracellular recording solutions.

Test compound (e.g., Clathrodin, Hymenidin) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

Cell Preparation: Culture the cells expressing the target ion channel to an appropriate

confluency and harvest them for the experiment.

Electrophysiological Recording:

Whole-cell patch-clamp recordings are performed.

Cells are perfused with the extracellular solution.

A voltage protocol specific to the target channel is applied to elicit ionic currents. For

example, for Kv channels, depolarizing voltage steps are applied from a holding potential

to activate the channels.
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Compound Application: The test compound is applied at various concentrations through the

perfusion system.

Data Acquisition: The effect of the compound on the channel's current is recorded. The peak

current amplitude is measured before and after the application of the compound.

Data Analysis: The percentage of inhibition is calculated for each concentration. The IC50

value is then determined by fitting the concentration-response data to a sigmoidal curve.
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Workflow for Automated Patch-Clamp Assay
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Workflow for Automated Patch-Clamp Assay
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Quantitative Proteomics for Target Identification
This approach is used to identify the protein targets of a drug molecule from a complex

biological mixture.

Objective: To identify and quantify proteins that interact with the test compound.

Materials:

Cell lysate or tissue homogenate.

Affinity matrix with the immobilized test compound.

Isotope-coded affinity tags (ICAT) or similar labeling reagents.

Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

Affinity Chromatography: The cell lysate is incubated with the affinity matrix to enrich for

proteins that bind to the test compound.

Protein Elution and Labeling: The bound proteins are eluted and labeled with an isotope tag.

A control experiment is performed with a negative control matrix.

Proteolysis: The labeled proteins are digested into peptides.

LC-MS Analysis: The peptide mixtures are analyzed by LC-MS to identify and quantify the

peptides.

Data Analysis: The relative abundance of peptides from the test and control samples is

compared to identify proteins that are specifically enriched by the test compound.
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Workflow for Quantitative Proteomics Target ID
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Workflow for Quantitative Proteomics Target ID
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Signaling Pathways
The modulation of ion channels by Clathrodin analogues can have significant effects on

cellular signaling pathways, particularly in excitable cells like neurons and muscle cells.

Neuronal Action Potential Modulation
Voltage-gated sodium and potassium channels are fundamental to the generation and

propagation of action potentials in neurons. Inhibition of these channels can alter neuronal

excitability.

NaV Channel Blockade: Inhibition of NaV channels, such as NaV1.4, can reduce the rate

and amplitude of the rising phase of the action potential, leading to a decrease in neuronal

firing.

KV Channel Blockade: Blockade of Kv channels, such as Kv1.6, can prolong the duration of

the action potential by delaying repolarization.
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Modulation of Neuronal Action Potential
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Modulation of Neuronal Action Potential

Apoptosis Signaling
The pro-apoptotic activity of Clathrodin analogues suggests an interaction with cellular

pathways that regulate programmed cell death. While the precise mechanism is not fully

elucidated, it may involve both caspase-dependent and independent pathways.

Caspase-Dependent Apoptosis: Many cytotoxic compounds induce apoptosis through the

activation of a cascade of proteases called caspases.

Caspase-Independent Apoptosis: Some studies on Clathrodin analogues suggest a

caspase-independent mechanism, which could involve the modulation of other cell death

regulators.
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Potential Apoptosis Signaling by Clathrodin Analogues
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Potential Apoptosis Signaling by Clathrodin Analogues

Conclusion
Clathrodin and its analogues represent a promising class of bioactive marine natural products.

While their precise molecular targets are still being fully elucidated, current evidence points

towards an interaction with voltage-gated ion channels, albeit with varying degrees of potency.

The data presented in this guide, comparing Clathrodin and its analogues with established

inhibitors, provides a valuable resource for researchers. Further investigation using advanced

techniques such as quantitative proteomics and high-throughput screening is necessary to

comprehensively map the target profile of Clathrodin and unlock its full therapeutic potential.

The detailed experimental protocols and signaling pathway diagrams included herein are

intended to facilitate these future research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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